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Compound Name: 3-Amino-4-hydroxybenzonitrile

Cat. No.: B081792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While 3-amino-4-hydroxybenzonitrile serves as a versatile intermediate in the synthesis of

various pharmaceuticals and dyes, comprehensive efficacy data for the compound itself in

specific applications is limited in publicly available literature. However, extensive research on its

close analogue, 3-amino-4-hydroxy-benzenesulfonamide, provides valuable insights into the

potential of this chemical scaffold in drug discovery, particularly in the development of carbonic

anhydrase inhibitors. This guide presents a comparative analysis of a series of Schiff base

derivatives of 3-amino-4-hydroxy-benzenesulfonamide, focusing on their binding affinity to

various human carbonic anhydrase (CA) isoenzymes, which are significant targets in cancer

therapy.

Performance Comparison of Schiff Base Derivatives
A series of Schiff base derivatives of 3-amino-4-hydroxy-benzenesulfonamide were

synthesized and evaluated for their inhibitory activity against a panel of human carbonic

anhydrase isoenzymes. The binding affinity, represented by the dissociation constant (Kd), was

determined for each compound against catalytically active CA isoenzymes. The results,

summarized in the table below, highlight the structure-activity relationship and the impact of

different substituents on the inhibitory potency and selectivity.
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Compoun
d

R Group
CA I (Kd,
µM)

CA II (Kd,
µM)

CA VII
(Kd, µM)

CA IX
(Kd, µM)

CA XII
(Kd, µM)

2 Phenyl >30 1.8 0.18 0.15 0.12

3

4-

Fluorophen

yl

>30 2.5 0.17 0.15 0.13

4

4-

Chlorophe

nyl

>30 2.1 0.16 0.14 0.11

5

4-

Methoxyph

enyl

>30 2.8 0.20 0.18 0.15

6 1-Naphthyl >30 1.5 0.13 0.11 0.09

7 2-Naphthyl >30 1.7 0.14 0.12 0.10

8 Thien-2-yl >30 2.3 0.19 0.17 0.14

9
5-NO2-

thien-2-yl
>30 1.9 0.15 0.13 0.11

Experimental Protocols
Synthesis of Schiff Base Derivatives (Compounds 2-9)
The Schiff base derivatives were synthesized via a condensation reaction between 3-amino-4-

hydroxy-benzenesulfonamide and a series of aromatic aldehydes.[1]

Materials:

3-amino-4-hydroxy-benzenesulfonamide

Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde, etc.)

Propan-2-ol
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Procedure:

A solution of 3-amino-4-hydroxy-benzenesulfonamide in propan-2-ol was prepared.

An equimolar amount of the respective aromatic aldehyde was added to the solution.

The reaction mixture was refluxed for 1 hour.

The mixture was then cooled to room temperature, allowing the product to precipitate.

The solid product was collected by filtration, washed with cold propan-2-ol, and dried under

vacuum.

The structure of the synthesized compounds was confirmed by NMR and mass

spectrometry.[1]
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Synthesis of Schiff Base Derivatives

Determination of Binding Affinity by Fluorescent
Thermal Shift Assay (FTSA)
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The binding affinities of the synthesized compounds to various carbonic anhydrase isoenzymes

were determined using a fluorescent thermal shift assay.[1][2] This method measures the

change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

Purified human carbonic anhydrase isoenzymes (CA I, II, VII, IX, XII)

Synthesized inhibitor compounds

SYPRO Orange fluorescent dye

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

Real-time PCR instrument

Procedure:

A reaction mixture was prepared containing the CA isoenzyme, SYPRO Orange dye, and the

inhibitor compound at various concentrations in the assay buffer.

The mixture was placed in a 96-well PCR plate.

The plate was heated in a real-time PCR instrument with a temperature gradient, and the

fluorescence of the SYPRO Orange dye was monitored.

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an

increase in fluorescence.

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the

inhibitor concentration to a theoretical binding model.

Mechanism of Action: Carbonic Anhydrase
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Sulfonamide-based inhibitors, including the derivatives of 3-amino-4-hydroxy-

benzenesulfonamide, target the active site of carbonic anhydrases. The primary sulfonamide

group (-SO2NH2) is crucial for this inhibitory activity.

The catalytic mechanism of carbonic anhydrase involves the hydration of carbon dioxide to

bicarbonate and a proton, a reaction facilitated by a zinc ion (Zn2+) coordinated in the

enzyme's active site. Sulfonamide inhibitors act by coordinating to this zinc ion, displacing a

water molecule or hydroxide ion that is essential for the catalytic cycle. This binding of the

sulfonamide to the zinc ion blocks the active site and prevents the substrate (CO2) from

accessing it, thereby inhibiting the enzyme's activity.[3]
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Inhibition of Carbonic Anhydrase

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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